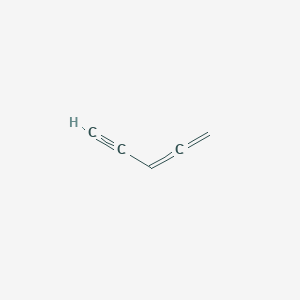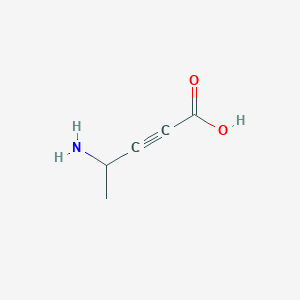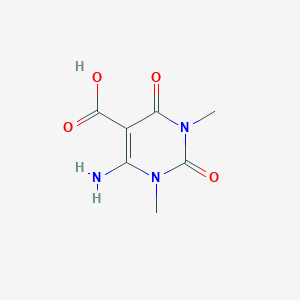![molecular formula C14H21ClN2O2 B15308120 benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B15308120.png)
benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 . This compound is known for its unique structure, which includes a benzyl group, a carbamate group, and a 3-methylazetidine moiety. It is often used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of benzyl chloroformate with 2-(3-methylazetidin-3-yl)ethanamine in the presence of a base to form the desired carbamate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
化学反応の分析
Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride can be compared with other similar compounds, such as:
Benzyl carbamate: Lacks the 3-methylazetidine moiety, making it less complex.
N-(2-hydroxyethyl)benzyl carbamate: Contains a hydroxyethyl group instead of the 3-methylazetidine moiety.
Benzyl N-(2-aminoethyl)carbamate: Contains an aminoethyl group instead of the 3-methylazetidine moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
特性
分子式 |
C14H21ClN2O2 |
|---|---|
分子量 |
284.78 g/mol |
IUPAC名 |
benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(10-15-11-14)7-8-16-13(17)18-9-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3,(H,16,17);1H |
InChIキー |
CCYPWFBZVANMMX-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC1)CCNC(=O)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)
![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)
![3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)
![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)


![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)

![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride](/img/structure/B15308094.png)



![8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B15308132.png)
